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Compound of Interest

Compound Name: 5-Bromo-2,4-diethoxypyrimidine

Cat. No.: B172408 Get Quote

Disclaimer: Publicly available, comprehensive spectral data for 5-Bromo-2,4-
diethoxypyrimidine is limited. This guide utilizes the readily available data for its close

structural analog, 5-Bromo-2,4-dimethoxypyrimidine, as a representative example to illustrate

the characteristic spectral features and synthetic pathways relevant to this class of compounds.

Introduction
5-Bromo-2,4-dialkoxypyrimidines are a class of heterocyclic compounds that serve as crucial

building blocks in medicinal chemistry and drug development. Their substituted pyrimidine core

is a key pharmacophore in a variety of therapeutic agents. The presence of a bromine atom at

the C5 position and alkoxy groups at the C2 and C4 positions provides versatile handles for

further chemical modification, enabling the synthesis of diverse molecular libraries for biological

screening. This document provides an in-depth overview of the spectral characteristics and a

plausible synthetic route for this important class of molecules, focusing on 5-Bromo-2,4-

dimethoxypyrimidine as a case study.

Spectral Data Analysis (5-Bromo-2,4-
dimethoxypyrimidine)
The structural elucidation of 5-Bromo-2,4-dimethoxypyrimidine is achieved through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.3 Singlet 1H C6-H

~4.0 Singlet 3H C4-OCH₃

~3.9 Singlet 3H C2-OCH₃

¹³C NMR (Carbon NMR) Data[1]

Chemical Shift (ppm) Assignment

~170 C4

~163 C2

~158 C6

~95 C5

54.98 C4-OCH₃

54.84 C2-OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

vibrational frequencies.

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-3000 Medium
C-H stretch (aromatic &

aliphatic)

~1560-1600 Strong
C=N/C=C stretching

(pyrimidine ring)

~1400-1480 Medium-Strong Pyrimidine ring vibrations

~1200-1300 Strong C-O-C stretch (asymmetric)

~1000-1100 Strong C-O-C stretch (symmetric)

~700-800 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and elemental composition.[2]

Mass Spectrometry Data

Parameter Value

Molecular Formula C₆H₇BrN₂O₂

Molecular Weight 219.04 g/mol

Monoisotopic Mass 217.96909 Da

Key Fragmentation Peaks

Due to the presence of bromine isotopes (⁷⁹Br

and ⁸¹Br), the molecular ion peak will appear as

a characteristic M/M+2 doublet with an intensity

ratio of approximately 1:1.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data presented above.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz

NMR spectrometer.[3] The sample is dissolved in a deuterated solvent, such as

deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.[3]

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or analyzed

as a thin film or in a suitable solvent.

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled

with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. High-

resolution mass spectrometry (HRMS) can be employed for precise mass determination to

confirm the elemental composition.[3]

Synthetic Workflow
The synthesis of 5-Bromo-2,4-diethoxypyrimidine can be logically approached from a

common precursor, 5-bromo-2,4-dichloropyrimidine. This precursor can be synthesized from 5-

bromouracil. The subsequent substitution of the chloro groups with ethoxy groups is a standard

nucleophilic aromatic substitution reaction.
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5-Bromouracil

POCl₃ or PCl₅

5-Bromo-2,4-dichloropyrimidine

Sodium Ethoxide (NaOEt)
in Ethanol (EtOH)

5-Bromo-2,4-diethoxypyrimidine

Chlorination

Nucleophilic Substitution

Click to download full resolution via product page

Caption: Synthesis of 5-Bromo-2,4-diethoxypyrimidine.
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This workflow illustrates a common and efficient method for the preparation of 5-bromo-2,4-

dialkoxypyrimidines, which are valuable intermediates in the synthesis of more complex

molecules for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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